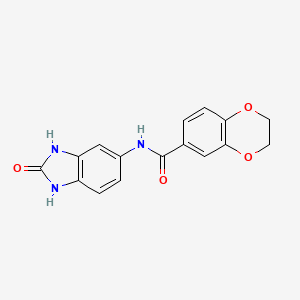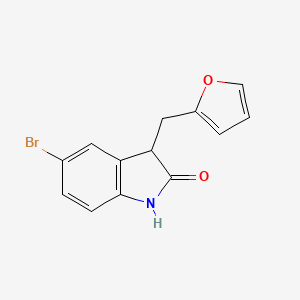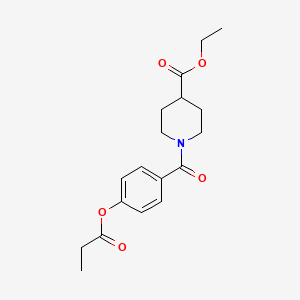![molecular formula C16H23ClN2O2 B4403368 1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403368.png)
1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride
Overview
Description
1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring, a methoxy group, and a propylphenoxy moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Propylphenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-propylphenol with an appropriate alkylating agent to form the propylphenoxy intermediate.
Attachment of the Imidazole Ring: The propylphenoxy intermediate is then reacted with an imidazole derivative under suitable conditions to form the desired imidazole compound.
Hydrochloride Formation: Finally, the imidazole compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The methoxy and propylphenoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Methoxyphenoxy)propyl]imidazole;hydrochloride: Similar structure but lacks the propyl group, which may affect its lipophilicity and biological activity.
1-[3-(2-Methoxyphenoxy)propyl]imidazole;hydrochloride: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in reactivity and applications.
Uniqueness
1-[3-(2-Methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(2-methoxy-4-propylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-3-5-14-6-7-15(16(12-14)19-2)20-11-4-9-18-10-8-17-13-18;/h6-8,10,12-13H,3-5,9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBJOPCTBEZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCN2C=CN=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)

![2-methoxy-4-(methylthio)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4403294.png)
![4-[3-(2-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4403297.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)

![4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine;hydrochloride](/img/structure/B4403327.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4403358.png)
![1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone](/img/structure/B4403375.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4403379.png)

